molecular formula C18H21NO2 B5597755 N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-phenylacetamide

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-phenylacetamide

Cat. No.: B5597755
M. Wt: 283.4 g/mol
InChI Key: WMOZAJLPTPJHEU-UHFFFAOYSA-N
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Description

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-phenylacetamide is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxy group, a methyl group, and a phenylacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-phenylacetamide typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-5-methyl-2-propan-2-ylphenol and phenylacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification methods to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenylacetamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield ketones or aldehydes.
  • Reduction may produce alcohols or amines.
  • Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylacetamide moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-2-phenylacetamide: Lacks the methyl and propan-2-yl groups, resulting in different chemical properties.

    N-(4-methyl-2-propan-2-ylphenyl)-2-phenylacetamide: Lacks the hydroxy group, affecting its reactivity and biological activity.

    N-(4-hydroxy-5-methylphenyl)-2-phenylacetamide: Lacks the propan-2-yl group, leading to variations in its chemical behavior.

Uniqueness

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-phenylacetamide is unique due to the presence of all three functional groups (hydroxy, methyl, and propan-2-yl) in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-12(2)15-11-17(20)13(3)9-16(15)19-18(21)10-14-7-5-4-6-8-14/h4-9,11-12,20H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOZAJLPTPJHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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